5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their coupling. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINE stands out due to its unique combination of pyrazole and thiadiazole rings, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H14ClN7S |
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Molecular Weight |
323.81 g/mol |
IUPAC Name |
5-(4-chloro-1-ethylpyrazol-3-yl)-N-(1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H14ClN7S/c1-4-20-5-8(13)10(18-20)11-15-16-12(21-11)14-9-6-19(3)17-7(9)2/h5-6H,4H2,1-3H3,(H,14,16) |
InChI Key |
LVEQOHRTDGBGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=CN(N=C3C)C)Cl |
Origin of Product |
United States |
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